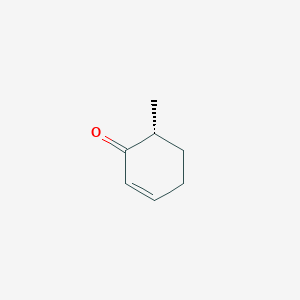
(6R)-6-Methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-Methylcyclohex-2-en-1-one is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group at the 6th position and a ketone functional group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Methylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 6-methylcyclohex-2-en-1-ol, followed by oxidation to form the ketone. The reaction conditions often include the use of palladium or platinum catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (6R)-6-Methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6-methylcyclohex-2-en-1-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 6-Methylcyclohex-2-en-1-ol.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(6R)-6-Methylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (6R)-6-Methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The ketone group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
6-Methylcyclohex-2-en-1-one: Lacks the stereochemistry of the (6R) isomer.
Cyclohex-2-en-1-one: Lacks the methyl substitution at the 6th position.
6-Methylcyclohexanone: Saturated analog without the double bond.
Uniqueness: (6R)-6-Methylcyclohex-2-en-1-one is unique due to its specific stereochemistry and the presence of both a methyl group and a ketone functional group on the cyclohexene ring
Properties
CAS No. |
62392-84-1 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(6R)-6-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h3,5-6H,2,4H2,1H3/t6-/m1/s1 |
InChI Key |
NNNOHBBOFIFCCL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCC=CC1=O |
Canonical SMILES |
CC1CCC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















